molecular formula C12H20O B14435488 4-[(Pentyloxy)methylidene]cyclohex-1-ene CAS No. 80336-10-3

4-[(Pentyloxy)methylidene]cyclohex-1-ene

Cat. No.: B14435488
CAS No.: 80336-10-3
M. Wt: 180.29 g/mol
InChI Key: XCTUTEDPTGURAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Pentyloxy)methylidene]cyclohex-1-ene is a cyclohexene derivative characterized by a pentyloxy-substituted methylidene group at the 4-position of the cyclohexene ring.

Properties

CAS No.

80336-10-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-(pentoxymethylidene)cyclohexene

InChI

InChI=1S/C12H20O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-5,11H,2-3,6-10H2,1H3

InChI Key

XCTUTEDPTGURAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC=C1CCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pentyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexanone with pentyloxyacetaldehyde in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(Pentyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of halogenated cyclohexene derivatives.

Scientific Research Applications

4-[(Pentyloxy)methylidene]cyclohex-1-ene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Pentyloxy)methylidene]cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-[(Pentyloxy)methylidene]cyclohex-1-ene, highlighting their substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
(±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene 3,4-dimethoxyphenyl and 3,4-dimethoxystyryl groups at positions 3 and 4 C₂₅H₂₈O₄ COX-2 inhibition (IC₅₀ = 2.71 mM in RAW 264.7 cells)
(±)-trans-3-(4-hydroxy-3-methoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene 4-hydroxy-3-methoxyphenyl and 3,4-dimethoxystyryl groups C₂₄H₂₆O₄ COX-2 inhibition (IC₅₀ = 3.64 mM)
cis-3-(3',4'-dimethoxyphenyl)-4-[(E)-3''',4'''-dimethoxystyryl]cyclohex-1-ene cis-configuration with dimethoxyphenyl and styryl groups C₂₅H₂₈O₄ Apoptosis induction in T-acute lymphoblastic leukemia cells via mitochondrial signaling
4-Methyl-1-cyclohexene Methyl group at position 4 C₇H₁₂ Simple cyclohexene derivative; used in organic synthesis and as a solvent intermediate
1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene Isopropylidene group at position 4 C₁₀H₁₄ Found in essential oils; structural isomerism impacts volatility and solubility

Key Observations:

Bioactivity : Compounds with aromatic substituents (e.g., dimethoxyphenyl or styryl groups) exhibit significant pharmacological activity. For example, (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene demonstrates potent COX-2 inhibition, likely due to electron-rich aromatic systems enhancing enzyme binding . In contrast, simpler analogs like 4-methyl-1-cyclohexene lack bioactivity due to the absence of functional groups .

Stereochemical Influence: The cis-configuration in phenylbutenoid dimers (e.g., cis-3-(3',4'-dimethoxyphenyl)-4-[(E)-3''',4'''-dimethoxystyryl]cyclohex-1-ene) enhances apoptogenic activity in leukemia cells compared to trans-isomers, suggesting stereochemistry critically affects biological targeting .

For instance, methoxy-substituted cyclohexenes show higher logP values than methyl or isopropylidene analogs, correlating with enhanced cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.